molecular formula C6H2ClN3O2S B3289445 2-Chloro-6-nitrothiazolo[4,5-b]pyridine CAS No. 857970-02-6

2-Chloro-6-nitrothiazolo[4,5-b]pyridine

Cat. No.: B3289445
CAS No.: 857970-02-6
M. Wt: 215.62 g/mol
InChI Key: ZAWXFDQGLNLZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Thiazole (B1198619) and Pyridine (B92270) Ring Systems in Organic Chemistry

The fusion of a thiazole ring with a pyridine ring creates a class of compounds known as thiazolopyridines. This combination is of profound interest to medicinal chemists. dmed.org.ua The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component in many biologically active compounds, including vitamin B1 (thiamine) and penicillin. nih.govnih.gov Pyridine, a six-membered nitrogen-containing heterocycle, is also a common scaffold in pharmaceuticals. ias.ac.in

When fused, these two moieties can create a rigid, planar structure that can interact effectively with biological targets. ias.ac.in The resulting thiazolo[4,5-b]pyridine (B1357651) framework is considered a purine (B94841) bioisostere, meaning it can mimic the structure of natural purines and interact with their corresponding biological receptors and enzymes. dmed.org.ua This structural mimicry has led to the discovery of a wide variety of pharmacological effects in thiazolo[4,5-b]pyridine derivatives, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and anti-tumor activities. dmed.org.ua The presence of multiple reactive sites on this fused core allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery. dmed.org.ua

Overview of Heterocyclic Compounds with Fused Ring Systems

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. wikipedia.org When two or more rings are joined together in a way that they share two or more atoms, they form a fused heterocyclic system. airo.co.inresearchgate.net These systems are ubiquitous in nature and synthetic chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. airo.co.in

The fusion of rings results in more complex, three-dimensional structures with distinct electronic properties and enhanced chemical stability compared to the individual rings. ias.ac.in This structural rigidity and unique electronic distribution are often key to their biological function, allowing for specific and potent interactions with biomolecules. airo.co.in Prominent examples of fused heterocycles include quinoline (B57606) and isoquinoline (B145761) (a benzene (B151609) ring fused to a pyridine ring) and indole (B1671886) (a benzene ring fused to a pyrrole (B145914) ring), all of which are foundational structures in numerous approved drugs. wikipedia.orgslideshare.net

Structural Classifications and Isomeric Forms of Thiazolopyridines

The fusion of a thiazole and a pyridine ring can result in several different isomers, depending on the points of attachment between the two rings. This structural diversity is a key feature of the thiazolopyridine family, with each isomeric core offering a unique scaffold for chemical exploration.

The thiazolo[4,5-b]pyridine system is formed when the 'b' face of the pyridine ring (the bond between C2 and C3) is fused with the 'd' face of the thiazole ring (the bond between C4 and C5). This arrangement results in a specific bicyclic structure that is the focus of extensive research due to its broad spectrum of biological activities. dmed.org.uaresearchgate.net The core structure is depicted in the table below.

In addition to the thiazolo[4,5-b]pyridine core, other isomeric forms exist and are actively studied. The thiazolo[5,4-b]pyridine (B1319707) system results from a different fusion pattern and has been investigated for applications such as kinase inhibitors. nih.govactascientific.com Similarly, the thiazolo[4,5-c]pyridine isomer presents another distinct structural framework that has been synthesized and explored for its chemical properties. researchgate.net These isomers, while related, have different spatial arrangements and electronic properties, which can lead to distinct biological activities and chemical reactivities. researchgate.net

Table 1: Isomeric Forms of Thiazolopyridine

Isomer Name Core Structure
Thiazolo[4,5-b]pyridine Image of Thiazolo[4,5-b]pyridine structure
Thiazolo[5,4-b]pyridine
Thiazolo[4,5-c]pyridine
Thiazolo[5,4-c]pyridine

(Note: Images are representative chemical structures for illustrative purposes)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-nitro-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXFDQGLNLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743602
Record name 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-02-6
Record name 2-Chloro-6-nitro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 6 Nitrothiazolo 4,5 B Pyridine

Precursor Synthesis and Starting Materials

The foundation for the synthesis of 2-Chloro-6-nitrothiazolo[4,5-b]pyridine lies in the preparation of suitable pyridine-based precursors. These starting materials are carefully chosen to possess the necessary functional groups and substitution patterns that facilitate the subsequent formation of the fused thiazole (B1198619) ring.

Role of Chloronitropyridines as Key Intermediates

Chloronitropyridines are pivotal intermediates in the synthesis of the target molecule. Specifically, 2,6-dichloro-3-nitropyridine (B41883) serves as a common and crucial precursor. The presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring provides multiple reactive sites for nucleophilic substitution and subsequent cyclization reactions.

The synthesis of 2,6-dichloro-3-nitropyridine itself is typically achieved through the nitration of 2,6-dichloropyridine (B45657). This reaction is commonly carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions, such as temperature and reaction time, are critical to ensure the desired regioselective nitration at the 3-position of the pyridine ring. For instance, one established method involves adding 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, followed by heating to 65°C for 2 hours. nih.gov An alternative patented process describes the reaction of 2,6-dichloropyridine with nitric acid in the presence of oleum, which allows for lower molar ratios of nitric acid to be used. google.com

Starting MaterialReagentsKey ConditionsProductReference
2,6-DichloropyridineConcentrated H₂SO₄, Fuming HNO₃0°C to 65°C, 2h2,6-Dichloro-3-nitropyridine nih.gov
2,6-DichloropyridineHNO₃, Oleum85°C to 150°C2,6-Dichloro-3-nitropyridine google.com

Role of Substituted Pyridines and Other Heterocycles

While chloronitropyridines are central, other substituted pyridines also play a role as precursors. For instance, 2-chloro-3-aminopyridine can be a valuable starting material. The amino group can be diazotized and replaced with a thiocyanate (B1210189) group, which can then undergo intramolecular cyclization to form the thiazole ring. The synthesis of 2-chloro-3-aminopyridine can be achieved through various methods, including the reduction of 2-chloro-3-nitropyridine. guidechem.com

Direct Synthesis Approaches to the Thiazolo[4,5-b]pyridine (B1357651) System

Direct synthesis approaches focus on the construction of the thiazolo[4,5-b]pyridine core in a single or a few steps from readily available precursors. These methods are often efficient and allow for the introduction of various substituents onto the heterocyclic scaffold.

One-Step Annulation Reactions

One-step annulation reactions are a powerful strategy for the synthesis of the thiazolo[4,5-b]pyridine system. These reactions typically involve the condensation of a substituted pyridine derivative with a reagent that provides the necessary atoms to form the thiazole ring.

A key one-step approach involves the reaction of a chloronitropyridine, such as 2,6-dichloro-3-nitropyridine, with a thioamide or thiourea (B124793). In this reaction, the amino group of the thioamide or thiourea acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring. The sulfur atom then attacks the adjacent carbon atom, leading to the formation of the thiazole ring through an intramolecular cyclization. The nitro group on the pyridine ring acts as an activating group, facilitating the initial nucleophilic substitution.

While a direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the synthesis of the isomeric thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas is a well-established reaction. This suggests that a similar strategy could be employed for the synthesis of the target compound. The reaction would likely involve the condensation of 2,6-dichloro-3-nitropyridine with a suitable thiocarbonyl compound.

The conditions for the condensation reaction between chloronitropyridines and thioamides or thioureas are crucial for achieving good yields and selectivity. The choice of solvent, base, and temperature can significantly influence the outcome of the reaction. Common solvents for such reactions include alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The presence of a base, such as sodium hydride or potassium carbonate, is often required to deprotonate the thioamide or thiourea, thereby increasing its nucleophilicity.

Optimization of these reaction parameters is essential to favor the desired intramolecular cyclization and minimize the formation of side products. For example, in the synthesis of related heterocyclic systems, careful control of the temperature is necessary to prevent decomposition of the starting materials or products.

Precursor 1Precursor 2General ConditionsProduct Type
2,6-Dichloro-3-nitropyridineThioamide/ThioureaBase, Solvent (e.g., DMF)2-Substituted-6-nitrothiazolo[4,5-b]pyridine

Multi-Step Synthetic Strategies

The construction of the this compound molecule is not a trivial process and necessitates a well-designed multi-step synthetic sequence. The core of these strategies lies in the careful orchestration of cyclization reactions to form the bicyclic thiazolopyridine system, followed by the introduction of the chloro and nitro functionalities at the desired positions.

Cyclization Reactions and Ring Closure Methodologies

The formation of the thiazolo[4,5-b]pyridine core is a critical step in the synthesis of the target compound. One common approach involves the annulation of a pyridine ring onto a pre-existing thiazole derivative. researchgate.netdmed.org.ua This can be achieved through various condensation reactions. For instance, a Thorpe-Ziegler type cyclization of a supported cyanocarbonimidodithioate with an alpha-halo ketone can yield a thiazole resin. This resin can then undergo a Friedländer annulation with a ketone under microwave irradiation to form the desired thiazolo[4,5-b]pyridine scaffold. nih.govthieme-connect.comresearchgate.net

Another versatile strategy begins with appropriately substituted pyridine derivatives and subsequently constructs the fused thiazole ring. dmed.org.ua A two-stage method has been described starting with the reaction of 2-chloro-3,5-dinitropyridine (B146277) with a thiol-containing compound, such as 3-methyl-1,2,4-triazole-5-thiol. The resulting intermediate can then undergo intramolecular cyclization to form a fused thiazolo[4,5-b]pyridine system. dmed.org.ua

Three-component condensation reactions have also been employed for the synthesis of substituted thiazolo[4,5-b]pyridines. For example, the condensation of a mercaptonitrile potassium salt, an appropriate α-bromo ketone, and a ketone, catalyzed by zinc chloride, can lead to the formation of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua

The following table summarizes various cyclization strategies for the synthesis of the thiazolo[4,5-b]pyridine scaffold.

Starting MaterialsKey ReactionProductReference(s)
Supported cyanocarbonimidodithioate, alpha-halo ketone, ketoneThorpe-Ziegler cyclization, Friedländer annulationSubstituted thiazolo[4,5-b]pyridine nih.govthieme-connect.comresearchgate.net
2-Chloro-3,5-dinitropyridine, 3-methyl-1,2,4-triazole-5-thiolNucleophilic aromatic substitution, intramolecular cyclizationFused thiazolo[4,5-b]pyridine derivative dmed.org.ua
Mercaptonitrile potassium salt, α-bromo ketone, ketoneThree-component condensation5,6,7-Trisubstituted thiazolo[4,5-b]pyridine dmed.org.ua
2-Aminopyridine-3-thiol, α,β-unsaturated carbonyl compoundCondensation/CyclizationSubstituted thiazolo[4,5-b]pyridine dmed.org.ua

Chlorination and Nitration Reactions in Thiazolopyridine Derivatives

The introduction of the chloro and nitro groups onto the thiazolopyridine scaffold is pivotal for arriving at the target compound, this compound. The timing and methodology of these reactions are crucial for achieving the desired regioselectivity.

Chlorination: The chlorine atom at the 2-position of the thiazole ring is typically introduced using standard chlorinating agents. While specific examples for the direct chlorination of 6-nitrothiazolo[4,5-b]pyridine are not extensively detailed in readily available literature, analogous reactions on similar heterocyclic systems suggest the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, refluxing a related thiazolopyridopyrimidine with thionyl chloride has been shown to furnish the corresponding chloro derivative. researchgate.net

Nitration: The nitration of pyridine and its derivatives is a well-established electrophilic aromatic substitution reaction. rsc.org However, the pyridine ring is generally deactivated towards electrophilic attack. The nitration of the thiazolo[4,5-b]pyridine ring system to introduce a nitro group at the 6-position requires carefully controlled conditions. A common nitrating mixture is a combination of concentrated sulfuric acid and nitric acid. google.com The precise conditions, including temperature and reaction time, would need to be optimized to favor the formation of the 6-nitro isomer and minimize the formation of byproducts. It is also plausible that a precursor already containing the nitro group, such as a nitropyridine derivative, is used as a starting material for the cyclization step. For example, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved starting from 3-amino-5-bromo-2-chloropyridine, which can be subsequently functionalized. nih.gov

Functional Group Interconversions on the Thiazolo[4,5-b]pyridine Scaffold

Once the this compound scaffold is assembled, further modifications can be achieved through functional group interconversions. While specific studies on this exact molecule are limited, the reactivity of the chloro and nitro groups on the thiazolopyridine ring can be inferred from general principles of heterocyclic chemistry.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, such as amines, alkoxides, and thiols, by reacting this compound with the corresponding nucleophiles.

The nitro group at the 6-position can also be a versatile handle for further transformations. It can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This resulting amino group can then be further functionalized through diazotization reactions or by forming amides, sulfonamides, or other derivatives. Such transformations are crucial for the development of libraries of compounds for biological screening.

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles and their fused derivatives, to minimize environmental impact and improve efficiency. bepls.comresearchgate.netbohrium.com These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

For thiazole synthesis, several green methodologies have been developed:

Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bepls.com The Friedländer annulation step in the synthesis of the thiazolo[4,5-b]pyridine scaffold, for example, can be efficiently carried out under microwave irradiation. nih.govthieme-connect.comresearchgate.net

Ultrasonic-mediated synthesis: Sonication can enhance reaction rates and yields in various organic transformations, including the synthesis of thiazole derivatives. bepls.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of green chemistry. bepls.comresearchgate.net The synthesis of some thiazole derivatives has been successfully achieved in aqueous media. researchgate.net

Catalyst-free and solvent-free reactions: Whenever possible, performing reactions without the need for a catalyst or solvent can significantly reduce waste and simplify purification processes.

Multi-component reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. nih.gov The three-component condensation for the synthesis of substituted thiazolo[4,5-b]pyridines is an example of such an approach. dmed.org.ua

While specific green chemistry protocols for the synthesis of this compound are not yet well-documented, the general principles and methodologies developed for thiazole and benzothiazole (B30560) synthesis offer a promising framework for developing more sustainable routes to this important compound. mdpi.com

Reactivity and Transformation of 2 Chloro 6 Nitrothiazolo 4,5 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The chlorine atom at the C2 position of the thiazolo[4,5-b]pyridine (B1357651) ring system is activated towards nucleophilic attack. This enhanced reactivity is a consequence of the electron-deficient nature of the heterocyclic core, which is further amplified by the potent electron-withdrawing effect of the nitro group at the 6-position.

Reactivity Profile of the Electron-Poor Heterocycle

The thiazolo[4,5-b]pyridine scaffold, particularly when substituted with a nitro group, is considered an electron-poor heterocyclic system. The nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings, combined with the nitro group, effectively delocalize electron density away from the carbon skeleton. This electronic characteristic makes the C2 and C4 positions of the pyridine ring, and in this specific case, the C2 position of the fused thiazole ring, highly electrophilic and thus prone to attack by nucleophiles. The SNAr mechanism in such systems typically proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose formation is facilitated by the electron-withdrawing substituents.

Reactions with Oxygen-Based Nucleophiles

While specific studies on the reactions of 2-chloro-6-nitrothiazolo[4,5-b]pyridine with oxygen-based nucleophiles are not extensively documented in publicly available literature, the general reactivity of activated 2-chloropyridines suggests that it would readily react with alkoxides and phenoxides. For instance, treatment with sodium methoxide (B1231860) or sodium phenoxide in a suitable solvent would be expected to yield the corresponding 2-methoxy- or 2-phenoxy-6-nitrothiazolo[4,5-b]pyridine derivatives. The reaction conditions would likely involve moderate temperatures and a polar aprotic solvent to facilitate the substitution.

Table 1: Plausible Reactions with Oxygen-Based Nucleophiles

Nucleophile Expected Product
Sodium Methoxide 2-Methoxy-6-nitrothiazolo[4,5-b]pyridine
Sodium Ethoxide 2-Ethoxy-6-nitrothiazolo[4,5-b]pyridine

Note: This table represents expected reactions based on the general reactivity of similar compounds, as specific experimental data for this compound is limited.

Reactions with Sulfur-Based Nucleophiles

Similarly, reactions with sulfur-based nucleophiles are anticipated to proceed efficiently. Thiols and thiophenols, in the presence of a base to generate the more potent thiolate nucleophile, would likely displace the chloride at the C2 position to form the corresponding thioethers. These reactions are often carried out in solvents like dimethylformamide (DMF) or ethanol (B145695).

Table 2: Plausible Reactions with Sulfur-Based Nucleophiles

Nucleophile Expected Product
Sodium Thiophenoxide 2-(Phenylthio)-6-nitrothiazolo[4,5-b]pyridine

Note: This table is based on predicted reactivity due to a lack of specific published experimental results for the title compound.

Reactions with Nitrogen-Based Nucleophiles

The reaction of activated 2-halopyridines with nitrogen-based nucleophiles is a well-established and synthetically useful transformation. It is highly probable that this compound would react with a variety of primary and secondary amines, as well as with azide (B81097) ions. These reactions typically provide the corresponding 2-amino- and 2-azido-substituted thiazolo[4,5-b]pyridines. The reactions with amines are often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated.

Table 3: Plausible Reactions with Nitrogen-Based Nucleophiles

Nucleophile Expected Product
Ammonia (B1221849) 2-Amino-6-nitrothiazolo[4,5-b]pyridine
Piperidine 2-(Piperidin-1-yl)-6-nitrothiazolo[4,5-b]pyridine
Aniline 2-(Phenylamino)-6-nitrothiazolo[4,5-b]pyridine

Note: This table illustrates expected outcomes based on the known reactivity of analogous heterocyclic systems, as specific experimental data for the title compound is scarce.

Exploration of Carbon-Based Nucleophiles

The reaction of this compound with carbon-based nucleophiles is less straightforward than with heteroatom nucleophiles. While strong carbanions generated from organometallic reagents might lead to substitution, such reactions can be complicated by side reactions. More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, would be employed to form carbon-carbon bonds at the C2 position. These reactions would involve coupling with boronic acids, organostannanes, or terminal alkynes, respectively, in the presence of a suitable palladium catalyst and base.

Transformations Involving the Nitro Group

The nitro group at the 6-position is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. This transformation is a key step in the synthesis of various derivatives, as the resulting amino group can be further functionalized.

The reduction of the nitro group can be achieved using a variety of reagents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. The resulting 6-aminothiazolo[4,5-b]pyridine derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds.

Electrophilic Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq This deactivation is significantly intensified by the presence of the strongly electron-withdrawing nitro group on this compound. The combination of the pyridine nitrogen and the nitro group makes the aromatic system highly resistant to common electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. uoanbar.edu.iq

Molecules with similar high electron deficiency, such as certain 6-nitroisoxazolo[4,3-b]pyridines, are sometimes classified as "superelectrophiles". nih.gov However, their reactivity is typically characterized by susceptibility to nucleophilic attack or participation in cycloaddition reactions rather than undergoing electrophilic substitution. nih.gov Therefore, electrophilic reactions on the pyridine ring of this compound are generally not considered a viable synthetic pathway.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, if applicable to C2-chloro)

The chloro-substituent at the C2 position of the thiazole ring is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is particularly relevant. organic-chemistry.org

While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their efficient use in cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling of chloro-heterocycles, including 2-chloropyridines, has been successfully achieved using palladium-based catalysts with specialized phosphine (B1218219) ligands. researchgate.netnih.gov

In a closely related thiazolo[5,4-b]pyridine (B1319707) system, a Suzuki cross-coupling reaction was successfully performed on a bromo-substituted derivative using a palladium catalyst. nih.gov This demonstrates the feasibility of applying such methods to the 2-chloro-thiazolo[4,5-b]pyridine core. The reaction would involve treating the chloro-compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner Catalyst Base Solvent System Temperature

This data is based on the Suzuki coupling of a structurally similar bromo-substituted thiazolo[5,4-b]pyridine derivative and is representative of potential conditions for the C2-chloro analogue. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and preventing catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles. researchgate.net

Computational and Theoretical Aspects of 2 Chloro 6 Nitrothiazolo 4,5 B Pyridine

Quantum Chemical Studies

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. These calculations offer deep insights into electronic distribution, molecular orbital energies, and geometric parameters, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. uctm.edueurjchem.com For derivatives of the thiazolopyridine family, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, are employed to optimize the molecular geometry and analyze electronic properties. uctm.edueurjchem.com Such studies reveal critical information about bond lengths, bond angles, and dihedral angles, confirming the most stable conformation of the molecule. researchgate.net

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For similar heterocyclic systems, DFT results have shown that the distribution of HOMO and LUMO densities is often concentrated on specific regions of the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and delocalization effects, providing a more detailed picture of the electronic landscape. researchgate.net

Computational methods are also applied to investigate the mechanisms of chemical reactions, including the synthesis of thiazolopyridine derivatives. researchgate.netresearchgate.net While specific mechanistic studies for the synthesis of 2-Chloro-6-nitrothiazolo[4,5-b]pyridine are not extensively detailed in the public domain, computational approaches can be used to model reaction pathways, identify transition states, and calculate activation energies. This allows chemists to understand the feasibility of a proposed synthetic route and to optimize reaction conditions. For instance, theoretical calculations can help predict the regioselectivity of reactions, such as the alkylation of the imidazo[4,5-b]pyridine core, by determining the relative stabilities of possible products. uctm.edu

Molecular Docking and Binding Mode Predictions (for non-clinical biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. actascientific.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov Thiazolopyridine derivatives have been docked against various non-clinical targets to explore their therapeutic potential. researchgate.netnih.govnih.govnih.gov

For example, various thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of kinases like phosphoinositide 3-kinase (PI3Kα) and c-KIT. nih.govnih.gov Docking studies revealed that the thiazolopyridine scaffold fits effectively into the ATP-binding pocket of these enzymes. nih.gov Key interactions often include hydrogen bonds between the nitrogen atoms of the pyridine (B92270) ring or other functional groups and key amino acid residues in the hinge region of the kinase, such as Val851 in PI3Kα. nih.gov Additional interactions, like hydrophobic contacts, further stabilize the ligand-protein complex. actascientific.com Similarly, docking studies of thiazolo[4,5-b]pyridine (B1357651) derivatives against cyclooxygenase-2 (COX-2) have been performed to assess their anti-inflammatory potential. researchgate.net In the context of anticancer research, derivatives have been docked with DNA (PDB ID: 1BNA) to predict their binding affinity and mode, with results suggesting intercalation as a possible mechanism. actascientific.com

These computational predictions guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational data is a cornerstone of modern SAR analysis. nih.gov By correlating calculated properties and docking scores with experimentally observed activities, researchers can build predictive models.

For thiazolo[5,4-b]pyridine derivatives, SAR studies have shown that substituents at various positions on the scaffold significantly impact their inhibitory activity against targets like c-KIT. nih.gov For instance, the nature of the group at the R1 position can determine the potency, with a 3-(trifluoromethyl)phenyl group showing moderate enzymatic inhibition due to its fit within a hydrophobic binding pocket. nih.gov Similarly, for nitrothiazole derivatives, SAR studies have identified potent antitubercular agents, indicating the importance of the nitrothiazole core in this activity profile. researchgate.net

Computational docking can rationalize these observations. For example, if docking studies show that a particular substituent forms a critical hydrogen bond or a favorable hydrophobic interaction, it explains its positive contribution to the biological activity. nih.gov This synergy between experimental screening and computational analysis accelerates the optimization of lead compounds.

Prediction of Molecular Properties (e.g., TPSA, LogP in academic context)

In the early stages of drug discovery, it is crucial to assess the druglikeness of a compound, which includes properties related to absorption, distribution, metabolism, and excretion (ADME). Computational tools are widely used to predict these properties. mdpi.com

Topological Polar Surface Area (TPSA) is a descriptor that calculates the molecular surface area arising from polar atoms (typically oxygen and nitrogen), which is a good predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration. nih.govacs.org

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. orientjchem.org This property is critical as it influences solubility, membrane permeability, and plasma protein binding. researchgate.net A balanced LogP value is often sought for optimal pharmacokinetic profiles.

Various computational methods, often based on fragment contributions or atomic properties, are available to calculate these parameters. orientjchem.org These predictions help researchers prioritize compounds for synthesis and further testing, filtering out those with likely poor pharmacokinetic profiles. mdpi.com

Predicted Molecular Properties for this compound
PropertyPredicted ValueSignificance in Research Context
Molecular FormulaC6H2ClN3O2SDefines the elemental composition of the molecule. achemblock.com
Molecular Weight215.61 g/molInfluences diffusion and transport across membranes.
TPSA (Ų)84.65Predicts membrane permeability and oral bioavailability.
LogP1.95 - 2.50Indicates lipophilicity, affecting solubility and absorption.

Research on this compound: A Currently Undocumented Area of Study

Despite the growing interest in the pharmacological potential of thiazolo[4,5-b]pyridine derivatives, a thorough review of available scientific literature reveals a significant gap in the research concerning the specific chemical compound This compound . While the parent scaffold and its various other derivatives have been the subject of numerous studies, this particular molecule, characterized by a chloro group at the 2-position and a nitro group at the 6-position, appears to be uninvestigated in the context of advanced research applications such as enzyme inhibition and antimicrobial activity.

Chemical suppliers list this compound, confirming its synthesis and commercial availability. Its basic chemical properties are documented, including its CAS number (857970-02-6), molecular formula (C₆H₂ClN₃O₂S), and molecular weight (215.62 g/mol ). However, beyond these fundamental identifiers, there is a notable absence of published research detailing its biological effects.

The broader class of thiazolo[4,5-b]pyridines has indeed shown promise in several therapeutic areas. For instance, various derivatives have been explored for their potential to inhibit enzymes such as soluble epoxide hydrolase (sEH), 5-lipoxygenase-activating protein (FLAP), MALT1 protease, and kinases like JAK2 and GSK3. Similarly, the antimicrobial properties of the thiazolo[4,5-b]pyridine scaffold have been the focus of research, with studies investigating the antibacterial, antifungal, and antiprotozoal activities of different analogues.

However, it is crucial to emphasize that these findings are related to other derivatives within the same chemical family and cannot be directly attributed to this compound. The specific substitutions of a chloro group at the 2-position and a nitro group at the 6-position would significantly influence the molecule's electronic and steric properties, and consequently, its biological activity. Without dedicated in vitro studies on this precise compound, any discussion of its potential effects would be purely speculative.

Advanced Research Applications of Thiazolo 4,5 B Pyridine Derivatives Excluding Clinical Human Data

Antimicrobial Research (in vitro, non-human)

Anti-tubercular and Antiviral Activity Investigations

Thiazolopyridines are a highly relevant class of small molecules that have demonstrated a wide range of biological activities, including anti-tubercular and antiviral properties. While specific studies on the 2-Chloro-6-nitrothiazolo[4,5-b]pyridine derivative are not extensively detailed in available literature, the broader family of pyridine (B92270) and thiazole-containing compounds has been a focus of research for developing new therapeutic agents.

The pyridine nucleus is a privileged structure in medicinal chemistry, with its derivatives known to possess numerous therapeutic properties, including antiviral and antimicrobial effects. For instance, certain 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. Investigations into these compounds revealed that resistance could be linked to the upregulation of the MmpS5-MmpL5 efflux pump.

Similarly, various heterocyclic compounds incorporating thiazole (B1198619) and pyridine rings have been investigated for antiviral properties against a range of viruses. researchgate.net The fusion of these two heterocycles into the thiazolopyridine ring system is a strategy employed in the design of molecules with potential biological significance. tandfonline.com

Table 1: Examples of Antimicrobial and Antiviral Activity in Related Pyridine Derivatives This table presents data for related compound classes to illustrate the research context, as specific data for this compound was not available in the search results.

Compound ClassActivity TypeTarget Organism/VirusResearch Finding
2,4-Disubstituted Pyridine DerivativesAnti-tubercularMycobacterium tuberculosisEffective against intracellular and biofilm-forming bacilli.
Imidazo[1,2-a]-pyridine DerivativesAntiviralBovine Viral Diarrhea Virus (BVDV)A synthesized derivative was identified as a selective inhibitor of BVDV replication. researchgate.net
Pyridine DerivativesAntimicrobialB. subtilis, S. aureusA specific benzoate (B1203000) derivative showed activity comparable to the standard antibiotic Amikacin.

Agricultural Chemical Research

The thiazolo[4,5-b]pyridine (B1357651) scaffold is an area of active research in the agrochemical sector, particularly for the development of new herbicides. researchgate.net

Derivatives of thiazolo[4,5-b]pyridine have been synthesized and evaluated for their potential as herbicides. researchgate.net Research has shown that certain compounds within this class exhibit auxin-like herbicidal symptoms, with a greater effect on broadleaf weeds compared to narrowleaf varieties. One study involved the preparation of several 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as analogues of the commercial herbicide Benazolin.

Another area of investigation focuses on 2,3-dihydro tandfonline.comthiazolo[4,5-b]pyridines as inhibitors of acyl-ACP thioesterase. These compounds have demonstrated strong herbicidal activity against commercially important weeds in crops such as wheat and corn. Greenhouse trials have confirmed that these derivatives can provide excellent control of grass weed species in pre-emergence applications.

Table 2: Herbicidal Activity of Thiazolo[4,5-b]pyridine Analogs

Compound TypeTarget WeedsApplication MethodObserved Effect
5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acidsBroadleaf weedsPost-emergenceExhibited auxin-like symptoms, higher activity on broadleaf weeds.
2,3-dihydro tandfonline.comthiazolo[4,5-b]pyridine derivativesGrass weedsPre-emergenceExcellent control of grass weed species.

Based on available research, the this compound compound and the broader class of thiazolo[4,5-b]pyridine derivatives have not been a primary focus of studies into nitrification inhibitors. Research in this agricultural area has predominantly centered on other pyridine-based compounds, such as 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin), which is known to be selectively active against Nitrosomonas bacteria by inhibiting the ammonia (B1221849) monooxygenase enzyme. There is no indication from the searched literature that thiazolo[4,5-b]pyridines share this mechanism or have been investigated for this purpose.

Material Science and Advanced Functional Materials

The unique chemical structure of the thiazolopyridine ring system has led to its application in the field of material science. tandfonline.com

Various thiazolopyridine derivatives have found applications in the development of semiconductor materials. tandfonline.comresearchgate.net The fused aromatic system of these compounds provides electronic properties that can be exploited in organic electronics. While specific details on the role of this compound are not specified, the general class of compounds is recognized for its utility in this field.

In addition to semiconductor applications, the thiazolopyridine class of compounds has also been utilized in photographic materials. tandfonline.comresearchgate.net The properties of these heterocyclic molecules can be leveraged in the formulation of components for photographic processes, although specific mechanisms of action are proprietary or detailed within patent literature.

Fluorophores and Luminescent Properties

The thiazolo[4,5-b]pyridine scaffold is a key component in the design of innovative fluorescent probes and luminescent materials. The inherent electronic properties of this fused heterocyclic system, which combines an electron-donating thiazole ring with an electron-withdrawing pyridine ring, make it an excellent candidate for creating molecules that can absorb and emit light.

One notable application is the development of a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a significant fluorescence enhancement and a notable red-shift of 85 nm in its emission wavelength upon binding with Zn²⁺. nih.gov The mechanism involves the formation of a 1:1 complex between 2-HPTP and the zinc ion. nih.gov This probe has proven to be membrane-permeable and photostable, enabling the monitoring of intracellular Zn²⁺ concentration changes. nih.gov Furthermore, its high selectivity for lysosomes has been demonstrated in living cells, and it has been successfully used for imaging Zn²⁺ in the nematode C. elegans. nih.gov

While research on the direct fluorophoric properties of this compound is limited, studies on its isomers, such as isothiazolo[4,5-b]pyridine derivatives, offer valuable insights. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine have been synthesized and their optical properties investigated. nih.gov These compounds exhibit solvatochromism, with their emission spectra differing in ethanol (B145695) and n-hexane solutions. nih.gov Specifically, the maximal emission peaks for one derivative were observed at 407 nm in n-hexane and 430 nm in ethanol, with a significantly higher fluorescence intensity in the more polar solvent. nih.gov This behavior highlights the potential for tuning the luminescent properties of the thiazolopyridine scaffold through chemical modification and manipulation of the solvent environment.

The following table summarizes the key luminescent properties of a selected thiazolo[4,5-b]pyridine-based probe and related isomer derivatives.

Compound/DerivativeApplication/PropertyKey Findings
2-HPTP Fluorescent probe for Zn²⁺High selectivity for Zn²⁺, 85 nm red-shift in emission upon binding, membrane-permeable, and suitable for in vivo imaging. nih.gov
Isothiazolo[4,5-b]pyridine ester derivative 1 Solvatochromic fluorescenceEmission maximum at 407 nm in n-hexane and 430 nm in ethanol, with higher intensity in ethanol. nih.gov
Isothiazolo[4,5-b]pyridine ester derivative 2 Solvatochromic fluorescenceEmission maximum at 360 nm in n-hexane and 380 nm in ethanol, with higher intensity in ethanol. nih.gov

Role as Synthetic Intermediates in Complex Molecule Synthesis

The this compound molecule is a valuable synthetic intermediate, offering multiple reactive sites for the construction of more complex chemical entities. The chloro group at the 2-position and the nitro group at the 6-position, along with the nitrogen atoms in the pyridine and thiazole rings, provide handles for a variety of chemical transformations.

The synthesis of the thiazolo[4,5-b]pyridine scaffold itself can be achieved through several routes, indicating its accessibility as a building block. One common method involves the annulation of a pyridine ring onto a pre-existing thiazole derivative. dmed.org.ua Various synthetic techniques, including multi-component reactions and domino reactions, have been employed to construct this bicyclic system. dmed.org.ua For example, the interaction of 5-aminopyrazoles with appropriate aldehydes in boiling acetic acid can afford heterocyclic systems bearing the thiazolo[4,5-b]pyridine scaffold in high yields. dmed.org.ua

The functionalization of the thiazolo[4,5-b]pyridine core is crucial for its use in synthesizing complex molecules. The presence of reactive groups, such as the chloro group in this compound, allows for nucleophilic substitution reactions to introduce a wide range of functionalities. The nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions.

A practical example of the utility of this scaffold is in the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. nih.gov This method utilizes a Friedländer-type reaction on a solid support, which allows for the efficient creation of a library of diverse compounds. nih.gov The process involves the cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to form a thiazole resin, which is then converted to the desired thiazolopyridine resin. nih.gov Subsequent oxidation and nucleophilic substitution enable the introduction of various substituents. nih.gov

Furthermore, the thiazolo[5,4-b]pyridine (B1319707) scaffold, a close isomer, has been employed in the synthesis of potent kinase inhibitors. mdpi.com This highlights the importance of the thiazolopyridine core in medicinal chemistry for the development of new therapeutic agents. The synthesis of these inhibitors often involves the functionalization of the pyridine and thiazole rings to achieve the desired biological activity. mdpi.com

The following table outlines some of the key synthetic reactions and strategies involving the thiazolo[4,5-b]pyridine scaffold, demonstrating its role as a versatile synthetic intermediate.

Reaction TypeReagents/ConditionsProduct Type
Pyridine Annulation Thiazole derivatives, aldehydes, acetic acidFused thiazolo[4,5-b]pyridines dmed.org.ua
Domino Reactions Heterocyclic enamines, chromone (B188151) derivativesAnnulated heterocyclic systems dmed.org.ua
Solid-Phase Synthesis (Friedländer Reaction) Solid-supported cyanocarbonimidodithioate, α-halo ketones, microwave irradiation2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines nih.gov
Nucleophilic Substitution AminesAminated thiazolo[4,5-b]pyridine derivatives nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-6-nitrothiazolo[4,5-b]pyridine, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazolo[4,5-b]pyridine core. For example, chlorination can be achieved using POCl₃ under reflux, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Key parameters include:

  • Temperature : Nitration at low temperatures minimizes side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during nitration.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reference: Synthetic strategies for analogous thiazolo-pyridine systems (e.g., 2-(Chloromethyl)-6-trifluoromethyl derivatives) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., nitro groups cause downfield shifts).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups).
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).
  • Example: Characterization of 6-chloro-2-aryl-imidazo[4,5-b]pyridines via these methods .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
  • Waste Management : Segregate halogenated/nitro waste and use neutralization protocols (e.g., NaOH for acidic byproducts).
  • Emergency Protocols : Immediate ethanol rinsing for skin contact; activated charcoal for accidental ingestion.
  • Reference: Safety guidelines for handling chlorinated nitroheterocycles .

Q. What in vitro assays are suitable for initial bioactivity screening of derivatives?

  • Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging (measure IC₅₀; compare to ascorbic acid controls).
  • Enzyme Inhibition : β-glucuronidase inhibition (use p-nitrophenyl-β-D-glucuronide as substrate).
  • Antiglycation Activity : Incubate with bovine serum albumin (BSA) and fructose; measure fluorescent AGEs.
  • Example: Bioactivity evaluation of 6-chloro-2-aryl-imidazo[4,5-b]pyridines .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Confirm regiochemistry of nitro and chloro substituents.
  • Computational DFT Calculations : Simulate NMR shifts to validate assignments.
  • Example: Discrepancies in imidazo[4,5-b]pyridine derivative characterization .

Q. What strategies optimize regioselectivity in nitration of thiazolo[4,5-b]pyridine systems?

  • Methodological Answer :

  • Directed Metallation : Use directing groups (e.g., -OMe) to steer nitration to specific positions.
  • Microwave-Assisted Synthesis : Enhance reaction control and reduce side products.
  • Protecting Groups : Temporarily block reactive sites (e.g., chloro groups) during nitration.
  • Reference: Regioselective functionalization of thiazolo[5,4-b]pyridine intermediates .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer :

  • Hammett Analysis : Quantify substituent effects (σ values) on reaction rates (e.g., Suzuki-Miyaura coupling).
  • Electrochemical Studies : Cyclic voltammetry to assess redox behavior of nitro groups.
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Example: Electronic effects in trifluoromethyl-substituted thiazolo-pyridines .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Screen against enzyme active sites (e.g., β-glucuronidase).
  • MD Simulations : Analyze binding stability over 100-ns trajectories.
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., nitro groups as hydrogen bond acceptors).
  • Example: Docking studies on imidazo[4,5-b]pyridine derivatives .

Key Research Findings

  • Synthetic Challenges : Nitro groups destabilize intermediates; low-temperature protocols are critical .
  • Bioactivity Trends : Chloro-nitro derivatives show enhanced enzyme inhibition vs. non-halogenated analogs (IC₅₀: ~240 μM for antiglycation) .
  • Safety : Nitroheterocycles require rigorous waste segregation to avoid explosive byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-nitrothiazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-nitrothiazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.